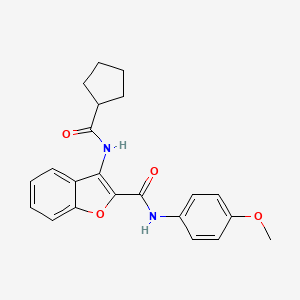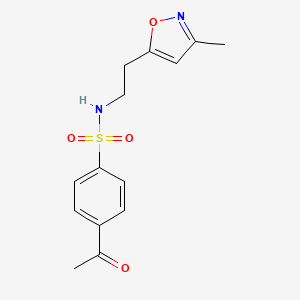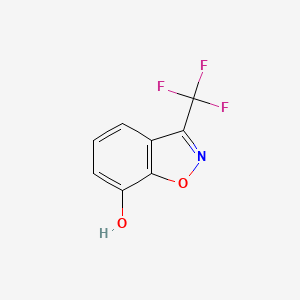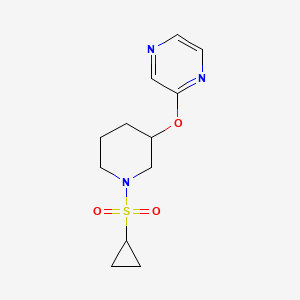
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, also known as CPCCOEt, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to have promising effects on the central nervous system.
Wirkmechanismus
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The binding of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide to mGluR1 inhibits the activation of the receptor and subsequently reduces the release of glutamate, an excitatory neurotransmitter. This leads to a decrease in synaptic transmission and plasticity, which is believed to be responsible for the therapeutic effects of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide in neurological disorders.
Biochemical and Physiological Effects
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been found to have a number of biochemical and physiological effects in the central nervous system. It has been shown to reduce the release of glutamate and inhibit the activation of mGluR1, which leads to a decrease in synaptic transmission and plasticity. This has been associated with a reduction in seizures in animal models of epilepsy, improvement in motor function in animal models of Parkinson's disease, and reduction in symptoms of schizophrenia in animal models of the disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its selectivity for mGluR1, which allows for targeted inhibition of the receptor without affecting other neurotransmitter systems. However, one limitation of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other mGluR subtypes are not well understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. One area of interest is the development of more soluble derivatives of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide that can be administered more easily in vivo. Another area of interest is the investigation of the effects of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide on other mGluR subtypes, which may provide insight into its potential therapeutic applications in other neurological disorders. Additionally, further research is needed to elucidate the long-term effects of 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide on synaptic plasticity and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can be synthesized using a multistep process involving the reaction of 4-methoxyphenylacetic acid with cyclopentanone to form 4-methoxyphenylcyclopentanone. This intermediate is then reacted with 2-bromo-3-(benzofuran-2-yl)acrylonitrile to form the final product, 3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(cyclopentanecarboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia. It has been found to act as an antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in the regulation of synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-16-12-10-15(11-13-16)23-22(26)20-19(17-8-4-5-9-18(17)28-20)24-21(25)14-6-2-3-7-14/h4-5,8-14H,2-3,6-7H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHXLOBNPEZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755531.png)


![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)
![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)
![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)
![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)